N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrochloride

Protein arginine deiminase inhibition PAD4 drug discovery Arginine mimetic potency

Nα-Benzoyl-L-argininamide hydrochloride (BAA, Bz-Arg-NH₂·HCl, CAS 4299-03-0) is a synthetic, nonpeptide arginine derivative belonging to the benzoylated amino acid amide class. It serves as a well-characterized chromogenic/amidolytic substrate for multiple proteolytic enzymes, including trypsin, papain, ficin, carboxypeptidase B, and the protein arginine deiminases (PAD2 and PAD4), while simultaneously functioning as a competitive inhibitor of human urokinase.

Molecular Formula C13H20ClN5O2
Molecular Weight 313.78 g/mol
CAS No. 4299-03-0
Cat. No. B556288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrochloride
CAS4299-03-0
Synonyms4299-03-0; (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamidehydrochloride; N-alpha-Benzoyl-L-argininamidehydrochloride; Bz-Arg-NH2.HCl; MolPort-006-069-076; SBB067252; AKOS015905249; AK116898; KB-211896; B0102; FT-0629936; FT-0656994; ST24036347; 965-03-7; B-0760; K-8877; Benzoyl-arginineamidemonohydrochloridemonihydrate
Molecular FormulaC13H20ClN5O2
Molecular Weight313.78 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N.Cl
InChIInChI=1S/C13H19N5O2.ClH/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H
InChIKeyPYZACNCNNFUUDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Nα-Benzoyl-L-argininamide Hydrochloride (CAS 4299-03-0): A Dual-Function Nonpeptide Enzyme Substrate and Competitive Inhibitor for Protease and Deiminase Research


Nα-Benzoyl-L-argininamide hydrochloride (BAA, Bz-Arg-NH₂·HCl, CAS 4299-03-0) is a synthetic, nonpeptide arginine derivative belonging to the benzoylated amino acid amide class . It serves as a well-characterized chromogenic/amidolytic substrate for multiple proteolytic enzymes, including trypsin, papain, ficin, carboxypeptidase B, and the protein arginine deiminases (PAD2 and PAD4), while simultaneously functioning as a competitive inhibitor of human urokinase . Its C-terminal amide bond confers resistance to non-specific esterase hydrolysis, distinguishing it from ester-based arginine substrates such as BAEE and TAME. The compound is supplied as the hydrochloride monohydrate salt, typically at ≥98–99% purity, with a molecular weight of 313.8 g·mol⁻¹ (anhydrous HCl form) and a defined aqueous solubility of 5 mg/mL in PBS at pH 7.2 .

Why Nα-Benzoyl-L-argininamide Hydrochloride Cannot Be Replaced by BAEE, BAPNA, or Other Arginine Derivatives in Quantitative Enzyme Studies


In-class arginine derivatives such as Nα-benzoyl-L-arginine ethyl ester (BAEE), Nα-benzoyl-DL-arginine p-nitroanilide (BAPNA), and tosyl-L-arginine methyl ester (TAME) share the benzoylated arginine scaffold with BAA but diverge at the C-terminal functional group. This single structural variation—amide versus ester or p-nitroanilide—produces quantitatively distinct enzyme kinetics (Km and kcat), differential susceptibility to non-target esterase interference, and divergent inhibitor potency profiles [1]. BAEE is hydrolyzed by ubiquitous esterases present in serum, cell lysates, and tissue homogenates, generating background signal that compromises assay fidelity in complex biological samples [2]. BAPNA, while chromogenic, exhibits markedly slower turnover and requires a discontinuous readout, limiting its applicability in continuous kinetic assays. Furthermore, the PAD enzyme family discriminates between these substrates: BAEE and BAA differ by ~6.6-fold in their IC₅₀ values as PAD inhibitors, and their Km values as PAD substrates are not interchangeable [3]. These quantitative discrepancies mean that substituting one benzoylated arginine derivative for another without re-optimizing assay conditions introduces systematic error in enzyme activity measurements.

Quantitative Differential Evidence for Nα-Benzoyl-L-argininamide Hydrochloride (BAA) Versus Closest Analogs


Evidence 1: BAA Is a 6.6-Fold More Potent PAD Inhibitor Than Its Ester Analog BAEE

In a direct head-to-head comparison, Nα-benzoyl-L-argininamide (BAA) inhibits protein arginine deiminases (PADs) with an IC₅₀ of 0.25 ± 0.06 mM, representing a 6.6-fold greater potency than its closest structural analog, Nα-benzoyl-L-arginine ethyl ester (BAEE), which exhibits an IC₅₀ of 1.66 ± 0.26 mM under identical assay conditions. Both compounds act as arginine mimetics, displacing the natural substrate from the PAD active site [1]. The amide terminus of BAA was subsequently used as the scaffold for developing second-generation pan-PAD inhibitors (Cl-amidine and F-amidine), confirming that the amide geometry provides a superior pharmacophoric template [1]. This differential potency means that researchers screening for PAD inhibition or developing PAD-targeted therapeutics should prefer BAA over BAEE as the reference inhibitor and structural starting point.

Protein arginine deiminase inhibition PAD4 drug discovery Arginine mimetic potency

Evidence 2: BAA Resists Non-Specific Esterase Hydrolysis, Whereas BAEE and Other Ester Substrates Are Rapidly Cleaved in Biological Matrices

N-Benzoyl-L-argininamide was not hydrolyzed by subtilisins to a measurable extent, while the corresponding ester substrates (including BAEE) are rapidly cleaved by these and other non-specific esterases ubiquitous in biological samples [1]. Comparative kinetic data establish that amide substrates are hydrolyzed at rates at least 10⁵ times slower than the corresponding esters by the same enzyme class [1]. In the ficin-catalyzed system, while the limiting turnover numbers for BAA (amide, kcat(lim) = 5.01 s⁻¹) and BAEE (ester, kcat(lim) = 5.20 s⁻¹) are essentially identical, the apparent Km for BAA (6.03 × 10⁻² M) is approximately 1.82-fold higher than for BAEE (3.32 × 10⁻² M) [2]. This higher Km reduces the risk of substrate depletion artifacts during prolonged incubations and shifts the working concentration range to a regime where non-enzymatic background hydrolysis is negligible. For assays performed in serum-containing media, cell lysates, or tissue homogenates, the ester bond in BAEE and TAME is rapidly cleaved by endogenous esterases, producing false-positive signal, whereas the amide bond in BAA remains intact [3].

Enzyme assay selectivity Hydrolytic stability Amide vs ester substrate

Evidence 3: BAA Co-Crystallized with Human PAD4 at 2.3 Å Resolution, Providing Atomic-Level Binding Data Unavailable for BAEE or BAPNA

Nα-Benzoyl-L-argininamide (BAA) has been successfully co-crystallized with human peptidylarginine deiminase type 4 (PAD4) in the Ca²⁺-free form, yielding a high-resolution X-ray crystal structure at 2.3 Å resolution (PDB ID: 1WDA) [1]. This structure reveals the precise binding mode of BAA within the PAD4 active site, including the coordination of the benzoyl group, the guanidino moiety interactions, and the positioning of the C-terminal amide group relative to the catalytic Cys645 residue [2]. The BRENDA enzyme database further reports a Km of 0.41 mM for BAA with human PAD4 at 37°C, providing validated kinetic context for interpreting the structural data [3]. No equivalent deposited crystal structures exist for BAEE, BAPNA, or TAME in complex with PAD4, meaning that BAA is the only benzoylated arginine derivative for which the PAD4 binding mode has been experimentally determined at atomic resolution. This structural information is essential for computational docking studies, pharmacophore modeling, and the rational design of next-generation PAD inhibitors [2].

PAD4 structural biology Crystal structure Structure-based drug design

Evidence 4: BAA Exhibits Well-Characterized Trypsin Kinetics (Km = 3.4 mM, kcat = 0.7 s⁻¹) with Comprehensive pH-Rate Profiling Across Multiple Enzyme Forms

The pH-independent kinetic constants for the trypsin-catalyzed hydrolysis of Nα-benzoyl-L-argininamide (BAA) have been rigorously determined: Km = 3.4 mM and kcat = 0.7 s⁻¹ for bovine trypsin at 25°C (I = 0.19). For N,O-acetyltrypsin, the corresponding values are Km = 2.1 mM and kcat = 1.2 s⁻¹, demonstrating that BAA can resolve subtle differences in enzyme acylation rates resulting from chemical modification of the enzyme [1]. The apparent pK values governing the pH dependence of kcat/Km were determined as 7.0 and 10.1 for trypsin, and 7.2 and 10.5 for acetyltrypsin, while the enzyme-substrate complex pK values (from kcat vs. pH) are 6.2/10.4 (trypsin) and 6.3/11.0 (acetyltrypsin) [1]. This comprehensive pH-rate characterization, spanning over four decades of kinetic investigation from the original Harmon & Niemann (1949) study through the Spomer (1971) reinvestigation, makes BAA one of the most thoroughly parameterized amide substrates in the serine protease literature [2]. In comparison, BAEE exhibits more complex kinetics with product inhibition artifacts and cannot be used for pH profiling below pH 5 due to spontaneous ester hydrolysis, limiting its utility in mechanistic enzymology studies [3].

Trypsin kinetics Serine protease assay pH-rate profile

Evidence 5: BAA Uniquely Serves as Both Substrate and Competitive Inhibitor, Enabling Dual-Mode Enzyme Characterization with a Single Compound

Nα-Benzoyl-L-argininamide (BAA) exhibits a unique dual functionality that is not shared by its ester analog BAEE or its p-nitroanilide analog BAPNA: BAA is simultaneously a validated substrate for proteases (trypsin, papain, ficin, carboxypeptidase B) and deiminases (PAD2, PAD4) AND a competitive inhibitor of human urokinase (uPA) . This dual behavior has been mechanistically investigated: the interaction between human urokinase and BAA protects a specific disulfide bond in urokinase from reduction, providing structural evidence for a specific enzyme-inhibitor complex that is distinct from the enzyme-substrate complex formed with proteolytic enzymes [1]. The 55-kDa (H-UK) and 36-kDa (L-UK) forms of human urokinase both lose most esterase activity upon interaction with BAA, confirming that BAA binding induces a functionally significant conformational change [1]. In contrast, BAEE serves only as a substrate and does not exhibit competitive urokinase inhibition, while BAPNA is exclusively a chromogenic substrate. Aqueous solubility data further differentiate BAA from analogs: BAA achieves 5 mg/mL solubility in PBS (pH 7.2), which is sufficient for preparing concentrated stock solutions for both substrate-saturation experiments and inhibitor titration studies from a single dissolved batch .

Urokinase inhibition Dual-function substrate Enzyme mechanism

Optimal Research and Industrial Application Scenarios for Nα-Benzoyl-L-argininamide Hydrochloride (CAS 4299-03-0) Based on Quantitative Evidence


PAD Enzyme Inhibitor Screening and Early-Stage Drug Discovery for Rheumatoid Arthritis and Inflammatory Diseases

BAA is the preferred reference inhibitor for primary PAD enzyme screens. Its IC₅₀ of 0.25 ± 0.06 mM against PADs provides a 6.6-fold more sensitive benchmark than BAEE (IC₅₀ = 1.66 ± 0.26 mM), enabling detection of weak competitive inhibitors at lower screening concentrations [1]. The availability of the high-resolution PAD4–BAA co-crystal structure (PDB: 1WDA, 2.3 Å) further allows structure-guided optimization of hits identified from BAA-based primary screens [2]. Because BAA itself served as the scaffold for developing Cl-amidine and F-amidine (clinical-stage PAD4 inhibitors), procurement of BAA provides a direct chemical link to established inhibitor chemotypes [1]. Researchers should use BAA at concentrations spanning 0.1–2.5 mM (4× to 10× its IC₅₀) to establish dose-response curves for novel inhibitors.

Quantitative Protease Activity Assays in Complex Biological Matrices Requiring Extended Incubation

For trypsin, papain, ficin, or carboxypeptidase B activity measurements in serum, plasma, cell lysates, or tissue homogenates, BAA is the substrate of choice due to its amide bond resistance to non-specific esterases. Unlike BAEE, which is rapidly cleaved by ubiquitous esterases and generates false-positive signal [3], BAA is not hydrolyzed by subtilisins or non-specific esterases to a measurable extent [3]. The well-characterized trypsin kinetic parameters (Km = 3.4 mM, kcat = 0.7 s⁻¹) allow for precise enzyme activity calculations using the Michaelis-Menten equation at substrate concentrations of 10–20 mM (3–6× Km) to ensure Vmax conditions [4]. Ammonia release can be quantified using the Berthelot reaction, providing a robust colorimetric endpoint compatible with plate-reader formats.

Structure-Based Design of Next-Generation PAD4-Selective Therapeutics

BAA is the only benzoylated arginine derivative for which a PAD4 co-crystal structure has been deposited in the Protein Data Bank (PDB: 1WDA, 2.3 Å) [2]. This structure reveals the exact interactions of the benzoyl group, guanidino moiety, and C-terminal amide within the PAD4 active site, including the spatial relationship to the catalytic Cys645 residue [2]. Computational chemists and structural biologists should procure BAA for: (a) generating co-crystal structures with PAD4 mutants to assess the structural impact of clinically relevant polymorphisms; (b) performing fragment-based drug design using the BAA binding pose as the reference pharmacophore; and (c) validating docking protocols by redocking BAA into the PAD4 active site as a positive control. The BRENDA-reported Km of 0.41 mM provides the experimental binding affinity for calibrating computational scoring functions [5].

Dual-Mode Enzyme Characterization Studies in the Urokinase-Plasminogen System and Protease Selectivity Profiling

BAA uniquely enables both substrate-based protease activity quantification and competitive urokinase inhibition assays from a single compound stock . This dual functionality is not available from BAEE or BAPNA. For urokinase studies, BAA competitively inhibits both the 55-kDa and 36-kDa forms of human urokinase, with the enzyme-inhibitor interaction protecting a specific disulfide bond from reductive cleavage [6]. Researchers can use BAA at 1–5 mM to achieve urokinase inhibition, then switch to 10–20 mM BAA as a substrate for trypsin-like proteases to cross-validate enzyme identity. The PBS solubility of 5 mg/mL (~16 mM) permits preparation of a single stock solution suitable for both experimental modalities, reducing inter-experiment variability from separate compound weighings .

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